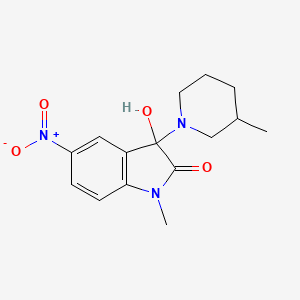![molecular formula C24H16ClNO5 B15023159 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15023159.png)
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorobenzoyl group, and a benzodioxine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of benzofuran derivatives with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-furamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C24H16ClNO5 |
|---|---|
Poids moléculaire |
433.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C24H16ClNO5/c25-15-11-9-14(10-12-15)22(27)23-21(16-5-1-2-6-17(16)31-23)26-24(28)20-13-29-18-7-3-4-8-19(18)30-20/h1-12,20H,13H2,(H,26,28) |
Clé InChI |
LGXUUZPFQFTSSO-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-acetyl-S-[3-oxo-3-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)propyl]cysteine](/img/structure/B15023096.png)
![9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B15023099.png)
![4-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15023103.png)
![ethyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15023108.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B15023112.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023122.png)
![2,2'-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole)](/img/structure/B15023126.png)
![O-[3-(naphthalen-2-ylcarbamoyl)phenyl] (2,3-dimethylphenyl)carbamothioate](/img/structure/B15023134.png)
![1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone](/img/structure/B15023138.png)
![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B15023140.png)
![3-methyl-N-[4-(nonylcarbamoyl)phenyl]benzamide](/img/structure/B15023145.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15023166.png)

